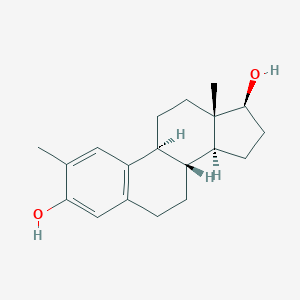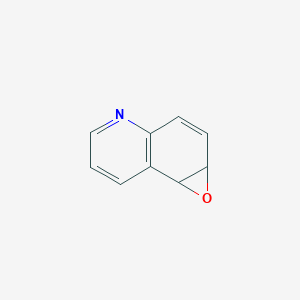
(+-)-5,6-Epoxy-5,6-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+-)-5,6-Epoxy-5,6-dihydroquinoline is a heterocyclic compound that features a fused ring system incorporating both an oxirane and a quinoline moiety
Preparation Methods
The synthesis of (+-)-5,6-Epoxy-5,6-dihydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with a quinoline derivative, which undergoes epoxidation to introduce the oxirane ring. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as microwave irradiation and the use of ionic liquids have been explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
(+-)-5,6-Epoxy-5,6-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines, thiols) leading to the formation of substituted quinoline derivatives
Scientific Research Applications
(+-)-5,6-Epoxy-5,6-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets such as enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, including those used in electronics and photonics
Mechanism of Action
The mechanism of action of (+-)-5,6-Epoxy-5,6-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription processes .
Comparison with Similar Compounds
(+-)-5,6-Epoxy-5,6-dihydroquinoline can be compared with other quinoline derivatives and oxirane-containing compounds:
Quinoline: A simpler structure without the oxirane ring, widely used in medicinal chemistry.
Fluoroquinolones: A class of antibiotics that include a fluorine atom and a quinoline core, known for their antibacterial properties .
Properties
CAS No. |
130536-37-7 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1a,7b-dihydrooxireno[2,3-f]quinoline |
InChI |
InChI=1S/C9H7NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-5,8-9H |
InChI Key |
DUTMSHWTRSUNIF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3C2O3)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC3C2O3)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



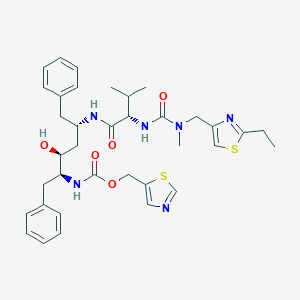
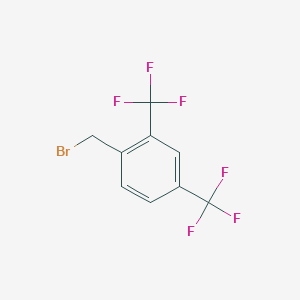
![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)
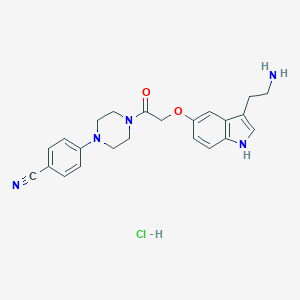
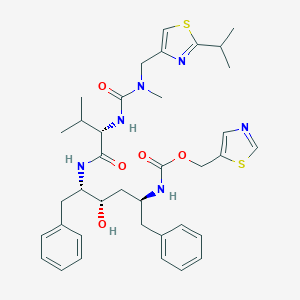
![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)
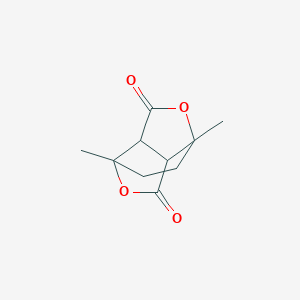
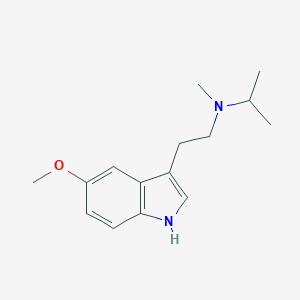
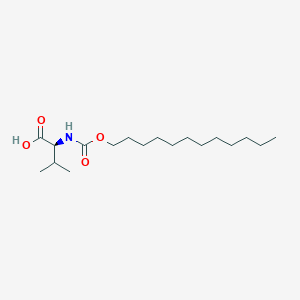
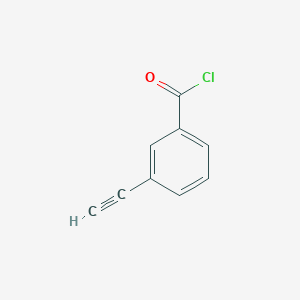
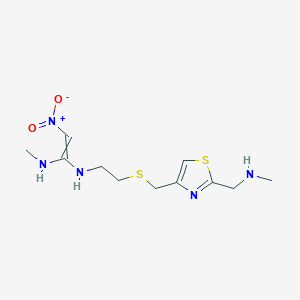
![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)
